3-Benzoyloxolane
Overview
Description
3-Benzoyloxolane is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinitiation in Polymerization
One of the significant applications of 3-Benzoyloxolane derivatives is in the field of polymer science as photoinitiators for free radical polymerization. For instance, 6-Benzoyl-1,3-benzodioxolane has been synthesized and characterized for its capability to act as an initiator for the polymerization of various monomers. This compound, due to its hydrogen abstraction type photoinitiator nature, does not require an additional hydrogen donor for initiation, setting it apart from benzophenone-based photoinitiators (Wang & Nie, 2009) Wang & Nie, 2009.
Environmental Analysis
Another application involves the environmental analysis of pharmaceuticals, personal care products, and illicit drugs in water bodies. A study presented a new technique, ultra-performance liquid chromatography–electrospray tandem mass spectrometry, for developing simultaneous multiresidue methods. This method, capable of determining multiple classes of compounds, showcases the broader applicability of analytical techniques involving benzoyloxolane derivatives in environmental monitoring (Kasprzyk-Hordern et al., 2008) .
Antimicrobial Research
Benzoxazole derivatives, which are structurally related to benzoyloxolane, have been evaluated for their antimicrobial activities. These compounds exhibited a broad spectrum of activity against various microorganisms, indicating their potential as scaffolds in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016) Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016.
Skin Care and Cosmetic Applications
In the cosmetic industry, benzoyl peroxide, a compound related to this compound, is extensively used in acne treatment. It has been studied for its effectiveness and safety in treating acne vulgaris, indicating its importance in dermatological applications (Kawashima et al., 2014) .
Properties
IUPAC Name |
oxolan-3-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDCXGFJUEGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.